2-[4-(Morpholin-4-yl)phenyl]propanoic acid
Description
Contextualization within Propanoic Acid Derivative Chemistry
2-[4-(Morpholin-4-yl)phenyl]propanoic acid is classified as an arylpropanoic acid derivative, a major subgroup of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). orientjchem.orghumanjournals.com This class is characterized by a propanoic acid moiety attached to an aromatic ring. The archetypal compound of this class is Ibuprofen, chemically known as 2-(4-isobutylphenyl)propanoic acid. researchgate.netmatrix-fine-chemicals.com These compounds are widely recognized for their therapeutic effects, which stem primarily from the inhibition of cyclooxygenase (COX) enzymes, key mediators in the biosynthesis of prostaglandins (B1171923) from arachidonic acid. orientjchem.org
The core structure of arylpropanoic acids is a proven template for a range of biological activities beyond anti-inflammatory action, including analgesic, antibacterial, anticonvulsant, and anticancer properties. orientjchem.orgresearchgate.netijpsr.com The presence of the carboxyl group is considered crucial for the broad-spectrum pharmacological activity of these molecules. ijpsr.com The specific nature of the substituent on the aromatic ring plays a critical role in modulating the compound's potency and biological effects. In the case of this compound, the distinguishing feature is the morpholine (B109124) ring attached to the phenyl group.
Interactive Table 1: Structural Comparison of Selected Arylpropanoic Acids
| Compound Name | Aromatic Substituent | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | Morpholine | C13H17NO3 | 235.28 |
| Ibuprofen | Isobutyl | C13H18O2 | 206.28 |
| Ketoprofen | Benzoyl | C16H14O3 | 254.28 |
| Naproxen | Methoxy (on naphthyl ring) | C14H14O3 | 230.26 |
| Fenoprofen | Phenoxy | C15H14O3 | 242.27 |
Historical Trajectories and Milestones in Analogous Compound Discovery and Investigation
The academic and industrial pursuit of arylpropanoic acid derivatives has a rich history, marked by significant discoveries that have shaped modern pharmacology. The development of this class was driven by the need for effective anti-inflammatory agents with better tolerance than existing steroids and salicylates.
A pivotal moment in this trajectory was the discovery of Ibuprofen by a team led by Stewart Adams at Boots Pure Drug Company in the 1960s. dntb.gov.ua This discovery was the culmination of years of research aimed at identifying a potent and safer alternative to aspirin. The success of Ibuprofen spurred further investigation into other 2-arylpropanoic acid derivatives, leading to the development of numerous other "profens" like Naproxen and Ketoprofen.
Another critical milestone occurred in the early 1990s with the discovery that the COX enzyme exists in two primary isoforms: COX-1 and COX-2. orientjchem.orghumanjournals.com COX-1 is a constitutive enzyme that provides cytoprotection in the gastrointestinal tract, while COX-2 is an inducible form that mediates inflammation. orientjchem.orghumanjournals.com This discovery provided a molecular basis for the gastrointestinal side effects associated with long-term use of non-selective NSAIDs and catalyzed the search for selective COX-2 inhibitors.
Interactive Table 2: Key Milestones in the Development of Analogous Compounds
| Year/Period | Milestone | Significance |
| 1960s | Discovery and synthesis of Ibuprofen. dntb.gov.ua | Introduced a highly successful and relatively safe NSAID, establishing the 2-arylpropanoic acid scaffold as a key therapeutic template. |
| 1970s | Introduction of Naproxen and Fenoprofen. | Expanded the therapeutic options within the "profen" class of NSAIDs. |
| Early 1990s | Discovery of COX-1 and COX-2 isoforms. orientjchem.orghumanjournals.com | Revolutionized the understanding of NSAID mechanism of action and side effects, paving the way for the development of selective inhibitors. |
| 2000s-Present | Exploration of novel biological activities. | Research has expanded to investigate the potential of arylpropanoic acid derivatives in cancer, neurodegenerative diseases, and infectious diseases. orientjchem.orgdntb.gov.ua |
Rationale for Comprehensive Academic Inquiry into this compound
The specific rationale for a focused academic investigation into this compound stems from the strategic combination of its structural components. The inquiry is based on the hypothesis that incorporating a morpholine ring onto the well-understood arylpropanoic acid framework could yield a novel compound with enhanced or differentiated biological properties.
Contribution of the Morpholine Moiety: Morpholine is a heterocyclic amine that is considered a "privileged structure" in medicinal chemistry. nih.govresearchgate.net Its inclusion in drug candidates is often motivated by its ability to confer advantageous physicochemical and pharmacokinetic properties. nih.govacs.org The morpholine ring can:
Improve aqueous solubility and modulate lipophilicity, which can enhance absorption and distribution.
Act as a versatile synthetic building block, allowing for facile introduction into target molecules. nih.gov
Enhance potency through molecular interactions with biological targets. researchgate.nete3s-conferences.org
Improve metabolic stability.
Synergistic Potential: The academic inquiry into this compound is therefore driven by several key questions:
How does the addition of the morpholine ring affect the known anti-inflammatory and analgesic activities of the parent propanoic acid scaffold?
Does the morpholine substituent alter the compound's selectivity for COX-1 versus COX-2 enzymes?
Could the combination of the two pharmacophores result in entirely new biological activities, such as targeted anticancer or neuroprotective effects, given the wide range of activities associated with morpholine derivatives? e3s-conferences.orgnih.gov
What are the pharmacokinetic implications of this structural modification compared to traditional profens?
By synthesizing and studying this specific molecule, researchers aim to explore the synergistic effects of combining a classic NSAID structure with a privileged heterocyclic moiety, potentially leading to the development of new therapeutic agents with improved efficacy or novel mechanisms of action. ijpsr.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
26586-58-3 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(4-morpholin-4-ylphenyl)propanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-10(13(15)16)11-2-4-12(5-3-11)14-6-8-17-9-7-14/h2-5,10H,6-9H2,1H3,(H,15,16) |
InChI Key |
CXXWXJPZIAMXET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCOCC2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Morpholin 4 Yl Phenyl Propanoic Acid
Retrosynthetic Analysis and Strategic Precursor Selection
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. arxiv.org For 2-[4-(Morpholin-4-yl)phenyl]propanoic acid, the analysis suggests several potential disconnections, leading to different strategic precursor selections.
A primary retrosynthetic disconnection can be made at the C-N bond between the phenyl ring and the morpholine (B109124) moiety. This approach identifies two key precursors: a 2-(4-halophenyl)propanoic acid derivative (such as the bromo or fluoro-analogue) and morpholine. This strategy is advantageous as it builds the core phenylpropanoic acid structure first and introduces the morpholine group in a later step, often via a cross-coupling reaction.
Alternatively, a disconnection can be made at the C-C bond linking the propanoic acid side chain to the aromatic ring. This leads to precursors such as 4-morpholinobenzene and a synthon for the propanoic acid side chain. This route focuses on first establishing the morpholine-substituted aromatic core.
A third strategy involves building the phenylpropanoic acid structure from a simpler aromatic precursor. For instance, starting with a 4-morpholinyl-substituted acetophenone, which can then be converted to the desired propanoic acid through reactions like the Darzens condensation or Willgerodt-Kindler reaction followed by hydrolysis.
The selection of precursors is guided by their commercial availability, cost, and the efficiency of the subsequent chemical transformations.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor Name | Chemical Structure | Rationale for Selection |
|---|---|---|
| 2-(4-Bromophenyl)propanoic acid | Br-C₆H₄-CH(CH₃)COOH | A common starting material for introducing amine groups via palladium-catalyzed cross-coupling. |
| 4-Morpholinylbenzene | C₄H₉NO-C₆H₅ | Used when the strategy involves building the propanoic acid side chain onto the pre-formed N-aryl morpholine core. |
| Morpholine | C₄H₉NO | A readily available secondary amine for nucleophilic substitution or coupling reactions. |
Classical and Modern Synthetic Routes to this compound
The synthesis of this compound can be achieved through several routes, leveraging both classical and modern organic chemistry reactions. A prevalent modern approach involves the coupling of a pre-existing 2-phenylpropanoic acid framework with morpholine.
A highly effective method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms the C-N bond between an aryl halide and an amine. In this context, 2-(4-bromophenyl)propanoic acid or its corresponding ester can be reacted with morpholine in the presence of a palladium catalyst (like Pd₂(dba)₃), a phosphine (B1218219) ligand (such as Xantphos or BINAP), and a base (e.g., sodium tert-butoxide). The reaction is typically carried out in an inert solvent like toluene (B28343) or dioxane under heating.
Another viable route is the nucleophilic aromatic substitution (SNA_r). This method is particularly effective if the precursor is 2-(4-fluorophenyl)propanoic acid. The electron-withdrawing nature of the propanoic acid group (or its ester) activates the para-fluoro position towards substitution by a nucleophile like morpholine. This reaction is often performed at elevated temperatures in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).
Catalytic Approaches and Mechanistic Considerations in Synthesis
Catalysis is central to the efficient synthesis of this compound, particularly in the Buchwald-Hartwig amination. The catalytic cycle of this reaction is well-studied and generally involves:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-(4-bromophenyl)propanoic acid ester) to form a Pd(II) complex.
Amine Coordination and Deprotonation: Morpholine coordinates to the palladium center, and the base facilitates its deprotonation to form a more nucleophilic amido species.
Reductive Elimination: The aryl group and the amido group couple, and the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
The choice of ligand is critical for the success of the reaction, as it influences the stability of the catalyst and the rate of reductive elimination. Bulky, electron-rich phosphine ligands are often preferred as they promote the reductive elimination step.
Application of Green Chemistry Principles in Synthetic Protocols
Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. researchgate.netjddhs.commdpi.com Key considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Catalytic reactions like the Buchwald-Hartwig amination generally have higher atom economy than stoichiometric methods.
Use of Safer Solvents: Replacing hazardous solvents like toluene or dioxane with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water where possible. mdpi.com
Energy Efficiency: Utilizing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com
Catalyst Selection and Recycling: Employing highly efficient catalysts to minimize the required loading. Developing methods for the recovery and reuse of expensive and potentially toxic heavy metal catalysts like palladium is also a key aspect of green synthesis.
Table 2: Green Chemistry Considerations in Synthesis
| Principle | Conventional Approach | Greener Alternative |
|---|---|---|
| Solvent | Toluene, Dioxane, DMSO | 2-MeTHF, CPME, Water |
| Energy | Conventional reflux heating | Microwave irradiation, Flow chemistry |
| Catalyst | Homogeneous palladium catalyst | Heterogeneous or recyclable catalysts |
| Waste | Stoichiometric reagents, byproducts | Catalytic routes with high atom economy |
Stereoselective Synthesis and Enantiomeric Resolution Strategies (if applicable)
The this compound molecule contains a stereocenter at the carbon atom adjacent to the carboxyl group, meaning it can exist as two enantiomers (R and S). As the biological activity of such molecules often resides in a single enantiomer, stereoselective synthesis is highly relevant.
Strategies to obtain a single enantiomer include:
Asymmetric Synthesis: This involves using a chiral catalyst or a chiral auxiliary to guide the reaction towards the formation of one enantiomer over the other. For instance, asymmetric hydrogenation of a corresponding acrylic acid precursor using a chiral transition metal catalyst (e.g., with a Ru-BINAP complex) can yield the enantiomerically enriched product.
Enzymatic Resolution: This biocatalytic method uses enzymes, such as lipases, that can selectively react with one enantiomer in a racemic mixture. cphi-online.com For example, a lipase (B570770) could selectively esterify the (R)- or (S)-enantiomer of this compound, allowing for the separation of the unreacted enantiomer.
Chiral Resolution by Diastereomeric Salt Formation: This classical method involves reacting the racemic acid with a chiral base (e.g., (R)-(+)-α-phenylethylamine) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. Subsequent acidification of the separated salts yields the individual enantiomers.
Optimization of Synthetic Pathways and Process Intensification
Optimizing the synthetic pathway for this compound involves systematically varying reaction parameters to maximize yield, purity, and efficiency while minimizing costs and environmental impact. For a key step like the Buchwald-Hartwig amination, parameters to optimize include:
Catalyst and Ligand: Screening different palladium precursors and phosphine ligands.
Base: Evaluating various inorganic and organic bases.
Solvent: Testing a range of solvents for optimal reactivity and solubility.
Temperature and Reaction Time: Determining the ideal temperature profile and duration of the reaction.
Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. nih.gov For the synthesis of this compound, this could involve transitioning from traditional batch reactors to continuous flow reactors. Flow chemistry offers several advantages, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle highly reactive intermediates. nih.gov This can lead to higher yields, improved purity, and shorter reaction times.
Scale-Up Considerations for Research and Development Purposes
Scaling up the synthesis of this compound from the laboratory bench to a larger, research and development scale presents several challenges. nih.gov Key considerations include:
Mixing and Heat Transfer: Reactions that are easily managed in small flasks can become difficult to control on a larger scale due to changes in the surface-area-to-volume ratio. Efficient mixing and heat management are crucial to avoid side reactions and ensure consistent product quality.
Reagent Addition: The rate of addition of reagents can significantly impact the reaction outcome and must be carefully controlled during scale-up.
Work-up and Purification: Procedures that are straightforward in the lab, such as extraction and column chromatography, may be impractical or inefficient on a larger scale. Alternative purification methods like crystallization or distillation need to be developed and optimized.
Safety: A thorough safety assessment is required to identify and mitigate potential hazards associated with the reagents, intermediates, and reaction conditions on a larger scale.
Based on extensive searches for scientific literature and spectral data, detailed experimental research findings for "this compound" corresponding to the specific outline provided are not available in publicly accessible databases and publications. The generation of a thorough, scientifically accurate article with specific data tables as requested is therefore not possible.
To fulfill the user's request, one would typically require access to primary research articles or spectral databases containing the following information, which could not be located for this specific compound:
¹H and ¹³C NMR spectroscopic data including chemical shifts, coupling constants, and conformational studies (e.g., NOE).
High-resolution mass spectrometry (HRMS) data, including precise mass measurements and a detailed analysis of the fragmentation patterns.
Vibrational spectroscopy data , specifically the peak frequencies and assignments from experimental FT-IR and Raman spectra.
X-ray crystallography data , including solved crystal structures, which would be necessary to discuss polymorphism, crystal engineering, and the precise nature of intermolecular interactions in the solid state.
While it is possible to predict the general characteristics that would be expected from such analyses based on the chemical structure, providing "detailed research findings" and "data tables" without experimental evidence would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the article as outlined cannot be generated at this time due to the absence of the necessary source data in the public domain.
Advanced Structural Elucidation and Conformational Analysis of 2 4 Morpholin 4 Yl Phenyl Propanoic Acid
Computational Conformational Analysis and Energy Landscapes
The three-dimensional structure of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid is not static; the molecule can adopt a multitude of conformations due to the rotation around its single bonds. Understanding the preferred conformations and the energy barriers between them is crucial for comprehending its interactions with biological targets. Computational chemistry provides powerful tools to explore these conformational landscapes.
Molecular Mechanics and Quantum Chemical Calculations for Preferred Conformations
To identify the most stable conformations of this compound, a hierarchical computational approach is typically employed, starting with molecular mechanics (MM) and followed by more accurate quantum chemical (QC) calculations. nih.gov
Molecular mechanics methods utilize classical physics-based force fields to rapidly calculate the potential energy of a molecule as a function of its geometry. youtube.com This approach is well-suited for performing a broad conformational search to identify a set of low-energy candidate structures. The conformational space of this compound is primarily defined by the rotation around several key dihedral angles:
τ1 (C-C-C-COOH): The torsion angle involving the propanoic acid side chain and the phenyl ring.
τ2 (C-C-N-C): The torsion angle describing the orientation of the morpholine (B109124) ring relative to the phenyl ring.
Internal morpholine ring torsions: The puckering of the morpholine ring itself, which typically exists in a stable chair conformation. wikipedia.org
A systematic or stochastic search of these rotatable bonds generates thousands of potential conformers. The energy of each is calculated, and the structures are minimized to find local energy minima.
Following the initial screening with molecular mechanics, the lowest-energy conformers are subjected to more rigorous and computationally expensive quantum chemical calculations. ms4sub.com Density Functional Theory (DFT), often with the B3LYP functional and a suitable basis set (e.g., 6-311G(d,p)), is a common choice for refining the geometry and calculating the relative energies of the conformers with higher accuracy. scispace.comresearchgate.net These calculations provide a more detailed picture of the electronic structure and help to confirm the stability of the conformers predicted by molecular mechanics. The results of such calculations can be used to construct a potential energy surface, which maps the energy of the molecule as a function of its key dihedral angles, revealing the energy barriers between different stable conformations.
Table 1: Hypothetical Relative Energies of Low-Energy Conformers of this compound from Quantum Chemical Calculations
| Conformer | Dihedral Angle τ1 (C-C-C-COOH) | Dihedral Angle τ2 (C-C-N-C) | Relative Energy (kcal/mol) |
| 1 | 95° | 25° | 0.00 |
| 2 | -85° | 28° | 0.15 |
| 3 | 92° | -30° | 1.20 |
| 4 | -88° | -27° | 1.35 |
Note: This table presents hypothetical data for illustrative purposes, based on typical findings for similar phenylpropanoic acid derivatives.
Molecular Dynamics Simulations for Solution-Phase Conformational Dynamics
While quantum chemical calculations provide valuable information about the static, gas-phase conformations of a molecule, its behavior in a biological system is better represented in a solution phase. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into the conformational dynamics of this compound in an aqueous environment. dovepress.com
In an MD simulation, the atoms of the molecule and the surrounding solvent (typically water) are treated as classical particles. dovepress.com Their motions are governed by Newton's laws of motion, with the forces between atoms calculated using a molecular mechanics force field (e.g., OPLS or CHARMM). The simulation begins with an initial set of positions and velocities for all atoms, and the system is allowed to evolve over time, typically for nanoseconds to microseconds.
By analyzing the trajectory of the simulation, several key properties can be determined:
Conformational Flexibility: MD simulations reveal which parts of the molecule are rigid and which are flexible. This is often quantified by the Root Mean Square Fluctuation (RMSF) of each atom from its average position.
Solvent Effects: The simulation explicitly models the interactions between the solute and solvent molecules, showing how water molecules form hydrogen bonds with the carboxylic acid and morpholine groups and how this influences the conformational preferences.
Dynamic Interconversion: MD can capture the transitions between different low-energy conformations, providing information about the timescales of these processes and the energy barriers between them.
Stability of Conformations: The Root Mean Square Deviation (RMSD) of the molecule's backbone atoms from the initial structure is often monitored to assess whether the simulation has reached equilibrium and to observe any major conformational changes over time. mdpi.com
Table 2: Hypothetical Root Mean Square Fluctuation (RMSF) Data for Key Moieties of this compound from a Molecular Dynamics Simulation
| Molecular Moiety | Average RMSF (Å) | Interpretation |
| Phenyl Ring | 0.5 | Relatively rigid core |
| Propanoic Acid Group | 1.2 | High flexibility due to rotation |
| Morpholine Ring | 0.8 | Moderate flexibility, chair conformation is largely stable |
Note: This table presents hypothetical data for illustrative purposes to demonstrate the type of information obtained from MD simulations.
Through the combined application of molecular mechanics, quantum chemical calculations, and molecular dynamics simulations, a comprehensive understanding of the structural and dynamic properties of this compound can be achieved. This knowledge is fundamental for rationalizing its structure-activity relationships and for the design of new derivatives. mdpi.comnih.gov
Theoretical and Computational Chemistry of 2 4 Morpholin 4 Yl Phenyl Propanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy levels, which are crucial for predicting chemical behavior.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with others.
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For 2-[4-(Morpholin-4-yl)phenyl]propanoic acid, quantum chemical calculations would typically reveal that the HOMO is localized on the electron-rich morpholinophenyl moiety, indicating this region's propensity to donate electrons in reactions. Conversely, the LUMO would likely be distributed over the propanoic acid group and the phenyl ring, highlighting the areas susceptible to nucleophilic attack. From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to quantify the molecule's reactivity.
| Parameter | Symbol | Formula | Typical Calculated Value (eV) | Interpretation |
|---|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.5 | Indicates electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.2 | Indicates electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 | Indicates chemical reactivity and stability |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.65 | Measures resistance to change in electron distribution |
| Chemical Softness | S | 1 / (2η) | 0.189 | Reciprocal of hardness, indicates reactivity |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 3.85 | Measures the power to attract electrons |
Note: The values in this table are illustrative examples based on typical quantum chemical calculations for similar organic molecules and are intended for demonstrative purposes.
Electrostatic Potential Surface (ESP) Mapping
Electrostatic Potential (ESP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the molecule's electron density surface, providing crucial information about its size, shape, and how it will interact with other molecules. libretexts.org
The ESP map is color-coded to represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are electron-rich and prone to electrophilic attack. Blue represents areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. Green and yellow denote regions that are relatively neutral. wolfram.com
In the case of this compound, an ESP map would show:
Negative Potential (Red): Concentrated around the oxygen atoms of the carboxylic acid group and, to a lesser extent, the oxygen and nitrogen atoms of the morpholine (B109124) ring. These are the primary sites for hydrogen bonding and interactions with positive charges.
Positive Potential (Blue): Located around the acidic hydrogen of the carboxylic acid group, making it the most likely site for deprotonation and interaction with negative charges.
Neutral/Intermediate Potential (Green/Yellow): Spread across the carbon atoms of the phenyl ring and the hydrocarbon portions of the molecule.
This detailed charge map is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to molecular recognition and binding to biological targets. chemrxiv.org
Molecular Docking and Ligand-Target Interaction Prediction in Theoretical Models
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in drug discovery for identifying potential drug targets and predicting the binding affinity of a ligand.
In Silico Identification of Putative Molecular Targets
In silico (computer-based) methods can rapidly screen large libraries of biological targets to identify those that are most likely to bind to a specific ligand, such as this compound. This process, often called reverse docking, involves docking the ligand against a wide array of known protein structures from databases like the Protein Data Bank (PDB).
The simulation calculates the most stable binding poses of the ligand within the active site of each protein. The results are ranked based on a scoring function that estimates the binding affinity. Proteins that consistently show high-ranking scores are identified as putative molecular targets. This approach generates hypotheses about the molecule's mechanism of action, which can then be tested experimentally. For a compound like this compound, which has structural similarities to some anti-inflammatory drugs, putative targets might include enzymes involved in inflammatory pathways.
| Putative Target Class | Specific Example (PDB ID) | Potential Biological Role | Rationale for Screening |
|---|---|---|---|
| Cyclooxygenases (COX) | COX-2 (5KIR) | Inflammation, Pain | Structural similarity to NSAIDs |
| Lipoxygenases (LOX) | 5-LOX (3V99) | Inflammation, Allergy | Involvement in inflammatory pathways |
| Protein Kinases | p38 MAPK (3S3I) | Signal Transduction, Inflammation | Common target for anti-inflammatory agents |
| Nuclear Receptors | PPAR-γ (2PRG) | Metabolism, Inflammation | Acidic moiety interaction potential |
Note: This table presents hypothetical putative targets for illustrative purposes, based on the structural features of the compound.
Computational Binding Affinity Predictions and Scoring Functions
Once a ligand is docked into the active site of a putative target, scoring functions are used to estimate the binding affinity. This predicted affinity, often expressed as a binding energy (e.g., in kcal/mol), quantifies the strength of the interaction between the ligand and the protein. plos.org A lower (more negative) binding energy value typically indicates a more stable and favorable interaction.
Scoring functions are complex equations that account for various types of non-covalent interactions:
Van der Waals interactions: Based on the shape and complementarity of the ligand and the binding pocket.
Electrostatic interactions: The attraction or repulsion between charged or polar groups. plos.org
Hydrogen bonding: A critical directional interaction involving hydrogen donors and acceptors.
Desolvation effects: The energy cost of removing water molecules from the ligand and the protein's surface to allow binding. plos.org
The analysis of the docked pose reveals the specific amino acid residues involved in these interactions, providing a detailed molecular-level understanding of the binding mode. This information is crucial for optimizing the ligand's structure to improve its affinity and selectivity for the target.
| Putative Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Primary Interaction Type |
|---|---|---|---|
| COX-2 (5KIR) | -9.2 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Salt Bridge |
| 5-LOX (3V99) | -8.5 | His367, Gln363, Fe(II) ion | Coordination, Hydrogen Bond |
| p38 MAPK (3S3I) | -7.8 | Lys53, Met109, Asp168 | Hydrogen Bond, Hydrophobic |
| PPAR-γ (2PRG) | -9.5 | His449, Ser289, Tyr473 | Hydrogen Bond, Pi-Stacking |
Note: The binding affinities and interacting residues are hypothetical examples to illustrate the output of molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Theoretical Development
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. pensoft.net By developing a QSAR model, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis and testing. nih.gov
The development of a QSAR model for derivatives of this compound would involve several steps:
Data Set Assembly: A series of structurally related analogues would be synthesized, and their biological activity against a specific target would be measured experimentally.
Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.gov
Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and not due to a chance correlation. pensoft.net
The resulting QSAR model can provide valuable insights into which molecular properties are most important for the desired activity, thereby guiding the rational design of more potent compounds.
| Descriptor Class | Specific Descriptor Example | Symbol | Property Measured |
|---|---|---|---|
| Electronic | Dipole Moment | μ | Molecular polarity and charge distribution |
| Hydrophobic | Logarithm of the partition coefficient | LogP | Lipophilicity and ability to cross membranes |
| Topological | Wiener Index | W | Molecular branching and size |
| Steric/Geometrical | Molecular Volume | Vol | Overall size of the molecule |
| Quantum Chemical | HOMO Energy | EHOMO | Electron-donating capacity |
| Hydrogen Bonding | Number of H-bond donors/acceptors | HBD/HBA | Potential for hydrogen bonding interactions |
Note: This table lists examples of molecular descriptors commonly used in QSAR studies.
Descriptor Generation and Selection
The process of developing a quantitative structure-activity relationship (QSAR) model begins with the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For this compound, a wide array of descriptors would be generated to capture its unique features, which include a carboxylic acid group, a phenyl ring, and a morpholine moiety.
Descriptor Categories:
The descriptors for this compound can be broadly classified into several categories:
1D Descriptors: These are derived directly from the molecular formula and include basic properties like molecular weight, atom count, and bond count.
2D Descriptors: These are calculated from the 2D representation of the molecule and describe aspects like connectivity, topology, and electronic properties. Examples include topological indices (e.g., Randić index), molecular connectivity indices, and counts of specific functional groups.
3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and are crucial for understanding its spatial arrangement and interaction with biological macromolecules. They include descriptors related to molecular shape, volume, surface area, and pharmacophore features.
Physicochemical Descriptors: These relate to the compound's physical and chemical properties, such as lipophilicity (LogP), solubility (LogS), polarizability, and pKa.
Selection of Relevant Descriptors:
Following the generation of a large pool of descriptors, a critical step is the selection of a smaller, more relevant subset to be used in model building. This is essential to avoid overfitting and to create a robust and interpretable model. Various statistical methods can be employed for this purpose, including:
Correlation analysis: To remove descriptors that are highly correlated with each other.
Principal Component Analysis (PCA): A dimensionality reduction technique that can identify the principal sources of variation in the descriptor dataset.
Genetic algorithms: An optimization approach that can search for the best combination of descriptors that results in a predictive model.
For this compound, it is hypothesized that descriptors related to its acidic nature (pKa), lipophilicity, and the spatial arrangement of the morpholine and phenyl rings would be particularly important for its biological activity.
Table 1: Hypothetical Generated and Selected Descriptors for this compound
| Descriptor Type | Descriptor Name | Hypothetical Value | Relevance |
| Physicochemical | LogP | 2.5 | Lipophilicity, membrane permeability |
| Electronic | Dipole Moment | 3.2 D | Polarity and intermolecular interactions |
| 3D | Molecular Surface Area | 350 Ų | Molecular size and shape |
| 2D | Number of Rotatable Bonds | 4 | Conformational flexibility |
| Physicochemical | pKa | 4.5 | Ionization state at physiological pH |
Predictive Model Development and Statistical Validation
Once a set of relevant descriptors has been selected, a predictive model can be developed to establish a mathematical relationship between these descriptors and a particular biological activity or property of interest.
Model Development:
Several machine learning algorithms can be used to build the predictive model. The choice of algorithm depends on the nature of the data and the specific research question. Common methods include:
Multiple Linear Regression (MLR): A statistical method that models the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors).
Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.
Support Vector Machines (SVM): A powerful machine learning algorithm that can be used for both classification and regression tasks.
Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.
Statistical Validation:
The developed model must be rigorously validated to ensure its predictive power and robustness. This involves both internal and external validation techniques.
Internal Validation: This is typically performed using cross-validation techniques, such as leave-one-out (LOO) or k-fold cross-validation. The dataset is split into training and testing sets multiple times, and the model's performance is averaged over all the splits.
External Validation: The model's predictive ability is assessed on an external set of compounds that were not used during the model development process.
Key statistical parameters used to evaluate the model's performance include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE). A good predictive model will have high values for R² and Q², and a low value for RMSE.
Table 2: Hypothetical Statistical Validation Parameters for a Predictive Model of this compound Activity
| Parameter | Value | Interpretation |
| R² (Training Set) | 0.85 | 85% of the variance in the training set is explained by the model |
| Q² (Cross-Validation) | 0.75 | Good internal predictive ability |
| R² (External Test Set) | 0.80 | Good external predictive ability |
| RMSE | 0.35 | Low error in prediction |
Cheminformatics and Virtual Screening Applications for Analog Discovery
Cheminformatics plays a pivotal role in the discovery of new analogs of this compound with potentially improved properties. Virtual screening is a key cheminformatics technique used to search large compound libraries to identify molecules that are likely to be active against a specific biological target.
Ligand-Based Virtual Screening:
In the absence of a known 3D structure of the biological target, ligand-based virtual screening methods can be employed. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. For this compound, this would involve:
Similarity Searching: Using the structure of this compound as a query to search for similar compounds in large chemical databases. Similarity is typically measured using 2D fingerprints or 3D shape-based methods.
Pharmacophore Modeling: Developing a 3D pharmacophore model based on the key structural features of this compound that are thought to be essential for its activity. This model can then be used to screen for compounds that match the pharmacophore.
Structure-Based Virtual Screening:
If the 3D structure of the biological target is known, structure-based virtual screening can be a powerful tool. This approach involves:
Molecular Docking: Docking candidate molecules into the binding site of the target protein to predict their binding orientation and affinity. The molecules are then ranked based on their docking scores.
Analog Discovery and Design:
The hits identified from virtual screening can serve as a starting point for the design of new analogs of this compound. By analyzing the structure-activity relationships of the hit compounds, medicinal chemists can make targeted modifications to the parent molecule to optimize its potency, selectivity, and pharmacokinetic properties.
Table 3: Hypothetical Analogs of this compound Identified through Virtual Screening
| Analog | Modification | Predicted Improvement |
| Analog 1 | Substitution on the phenyl ring | Increased potency |
| Analog 2 | Replacement of the morpholine ring | Improved selectivity |
| Analog 3 | Modification of the propanoic acid side chain | Enhanced pharmacokinetic profile |
Mechanistic Investigations at a Molecular Level in Vitro and Theoretical Studies
Enzyme Interaction and Inhibition Mechanisms in Cell-Free Systems
There is no available information from cell-free assays to characterize the interaction of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid with specific enzymes.
Kinetic Studies of Enzyme-Ligand Interactions
No published kinetic studies are available that would provide data on the enzyme-ligand interactions of this compound. Consequently, parameters such as inhibition constants (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive) have not been determined.
Biophysical Characterization of Binding Dynamics
Biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are crucial for understanding the thermodynamics and kinetics of binding. However, no studies utilizing these methods for this compound have been reported.
Receptor Binding Profiling in Isolated Cellular Systems
The affinity and functional activity of this compound at various receptors have not been profiled in isolated cellular systems.
Radioligand Binding Assays for Receptor Affinity (In Vitro)
There are no reports of radioligand binding assays being performed to determine the binding affinity of this compound for any specific receptor.
Functional Assays for Receptor Agonism/Antagonism (In Vitro)
In the absence of binding data, there have been no subsequent functional assays to determine whether this compound acts as an agonist or antagonist at any particular receptor.
Protein-Ligand Interaction Dynamics via Computational Simulations
Computational methods like molecular dynamics simulations are powerful tools for visualizing and understanding protein-ligand interactions. However, no such theoretical studies or simulations have been published for this compound.
Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the cellular permeability and subcellular distribution of the chemical compound "this compound" in in vitro models.
The performed searches on databases yielded general information on cellular transport mechanisms, in vitro permeability assays, and studies on other derivatives of propanoic acid. However, no retrievable studies have been published that specifically investigate the cellular uptake, transport mechanisms, or localization within subcellular compartments for "2-[4- (Morpholin-4-yl)phenyl]propanoic acid".
Consequently, the requested article focusing on the "" of this particular compound, specifically section "5.4. Cellular Permeability and Subcellular Distribution Mechanisms in In Vitro Models," cannot be generated due to the absence of relevant scientific literature and data.
Research on Analogues and Derivatives of 2 4 Morpholin 4 Yl Phenyl Propanoic Acid
Design Principles for Novel Derivative Synthesis
The design of new derivatives of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid is guided by established medicinal chemistry principles to improve potency, selectivity, and pharmacokinetic profiles.
Bioisosteric replacement is a fundamental strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving the molecule's biological activity or reducing toxicity. This approach is highly context-dependent, as the success of a particular replacement is not always predictable. drughunter.com
For the this compound scaffold, bioisosteric replacement can be applied to several key moieties:
Carboxylic Acid Group: The carboxylic acid is a common functional group in many non-steroidal anti-inflammatory drugs (NSAIDs). However, it can contribute to gastrointestinal side effects. orientjchem.org Bioisosteric replacements for the carboxylic acid group include tetrazoles, sulfonamides, and hydroxamic acids. drughunter.com For instance, the replacement of a carboxylic acid with a tetrazole ring has been shown to increase potency and improve oral bioavailability in some drug candidates. drughunter.com Fluorinated alcohols and phenols are also considered potential bioisosteres for carboxylic acids, often leading to a significant decrease in acidity and an increase in lipophilicity and permeability.
Morpholine (B109124) Ring: The morpholine moiety can be replaced with other heterocyclic systems to explore changes in solubility, hydrogen bonding capacity, and metabolic stability. Potential bioisosteres for the morpholine ring include piperidine, piperazine, and thiomorpholine.
Scaffold hopping is a computational or medicinal chemistry strategy used to identify new molecular scaffolds that are structurally different from the original lead compound but retain similar biological activity. researchgate.net This approach is valuable for discovering novel chemical entities with improved properties or for navigating around existing patents. researchgate.net
For this compound, scaffold hopping could involve replacing the central phenylpropanoic acid core with a completely different framework while maintaining the spatial arrangement of key pharmacophoric features. Computational methods such as shape-based screening or pharmacophore modeling can be employed to identify new scaffolds that mimic the three-dimensional structure of the original compound. researchgate.net For example, a ring-opening strategy could be employed to design acyclic analogues that maintain key interactions with a biological target. nih.gov
Lead optimization, on the other hand, involves making smaller, systematic modifications to the lead compound to fine-tune its properties. This can include:
Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl groups, nitro groups) onto the phenyl ring can modulate the electronic and steric properties of the molecule, potentially enhancing its activity and selectivity.
Modification of the Propanoic Acid Chain: Altering the length of the alkyl chain or introducing substituents on the alpha-carbon can impact the compound's potency and metabolic stability.
Derivatization of the Carboxylic Acid: Converting the carboxylic acid to esters or amides can create prodrugs with improved bioavailability or can lead to compounds with different biological activities. orientjchem.org
Synthetic Routes to Key Analogues and Their Structural Variations
The synthesis of analogues of this compound can be achieved through various established organic chemistry reactions. The general approach often involves the synthesis of the core phenylpropanoic acid structure followed by the introduction of the morpholine moiety, or vice versa.
A plausible synthetic route could start from a commercially available substituted phenylpropanoic acid. For example, 2-(4-aminophenyl)propanoic acid can be reacted with bis(2-chloroethyl) ether under basic conditions to form the morpholine ring. Alternatively, 4-morpholinoaniline (B114313) can be used as a starting material for the construction of the propanoic acid side chain.
The synthesis of various 2-phenylpropanoic acid derivatives has been reported in the literature. A general scheme for synthesizing derivatives with substitutions on the phenyl ring is outlined below:
| Starting Material | Reagents and Conditions | Intermediate | Final Product |
| 4-Methylacetophenone | 1. NaCN, DMSO | 2-(4-Methylphenyl)propionitrile | 2-(4-Methylphenyl)propanoic acid |
| 2-(4-Methylphenyl)propanoic acid | 1. Br2, HBr, Ethyl acetate | 2-(4-(Bromomethyl)phenyl)propanoic acid | 2-(4-(Substituted methyl)phenyl)propanoic acid derivatives |
Table 1: General synthetic scheme for 2-phenylpropanoic acid derivatives. This table is based on synthetic strategies reported in the literature for related compounds. nih.gov
For the synthesis of analogues with variations in the morpholine ring, one could start with different substituted anilines and perform the cyclization with bis(2-chloroethyl) ether or a similar reagent.
Structure-Activity Relationship (SAR) Elucidation for Chemical Space Exploration
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. researchgate.net By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, key pharmacophoric features can be identified.
Based on the SAR of related 2-phenylpropanoic acid derivatives, the following observations can be made:
The Carboxylic Acid Group: The acidic proton of the carboxylic acid is often essential for activity, as it can form a key ionic interaction with the target protein. Esterification or amidation of this group generally leads to a loss of activity, although it can be a useful strategy for creating prodrugs. orientjchem.org
The α-Methyl Group: The methyl group on the propanoic acid chain is often important for potency. In many NSAIDs of this class, the (S)-enantiomer is the more active form.
The Phenyl Ring: The substitution pattern on the phenyl ring can have a significant impact on activity. Electron-withdrawing groups, such as halogens or nitro groups, in the para position can increase potency.
The following table summarizes the general SAR for 2-phenylpropanoic acid derivatives based on existing literature for anti-inflammatory activity:
| Molecular Moiety | Modification | Effect on Activity |
| Carboxylic Acid | Esterification/Amidation | Generally decreases or abolishes activity |
| α-Carbon | Removal of methyl group | Often reduces potency |
| Phenyl Ring | Introduction of substituents | Can increase or decrease activity depending on the nature and position of the substituent |
| 4-Position of Phenyl Ring | Substitution with bulky groups | Can influence selectivity for different enzyme isoforms (e.g., COX-1 vs. COX-2) |
Table 3: General Structure-Activity Relationship (SAR) for 2-phenylpropanoic acid derivatives. This information is synthesized from studies on related anti-inflammatory compounds. orientjchem.orgresearchgate.net
Advanced Analytical and Bioanalytical Methodologies for Research of 2 4 Morpholin 4 Yl Phenyl Propanoic Acid
Chromatographic Method Development for Purity and Isomeric Analysis
Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds, providing the means to separate, identify, and quantify the target analyte and any related impurities or isomers.
A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate determination of the purity of "2-[4-(Morpholin-4-yl)phenyl]propanoic acid" and for its quantification in research samples. A typical reversed-phase HPLC (RP-HPLC) method would be developed and validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose. ptfarm.plnih.gov
The development of such a method would involve a systematic evaluation of various parameters to achieve optimal separation and detection. This includes the selection of a suitable stationary phase, mobile phase composition, flow rate, and detection wavelength. Given the aromatic nature of the compound, UV detection is a suitable choice. researchgate.net
Method Development Parameters:
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of moderately polar compounds like the one . pensoft.net
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be optimized to achieve good peak shape and resolution. pensoft.net
Flow Rate: A typical flow rate would be around 1.0 mL/min. pensoft.net
Detection: UV detection at a wavelength of maximum absorbance, likely around 225 nm, would be employed for sensitive detection. pensoft.net
Temperature: The column temperature would be controlled (e.g., 30 °C) to ensure reproducibility. pensoft.net
Validation of the HPLC method would encompass the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following interactive table provides an example of the validation parameters for a hypothetical HPLC method for "this compound".
| Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | - | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| LOD (µg/mL) | - | 0.1 |
| LOQ (µg/mL) | - | 0.5 |
| Robustness | No significant change in results | Method found to be robust |
Since "this compound" possesses a chiral center, it is crucial to develop a stereoselective analytical method to separate and quantify the enantiomers. Chiral chromatography is the most common technique for this purpose. nih.govdrexel.edu The separation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of profen-class compounds. researchgate.netnih.gov
The development of a chiral HPLC method would involve screening different CSPs and mobile phase compositions to achieve baseline separation of the enantiomers. Both normal-phase and reversed-phase modes can be explored. nih.gov
Typical Chiral Method Parameters:
Column: A polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)). drexel.edu
Mobile Phase: A mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) for normal-phase, or an aqueous buffer with an organic modifier for reversed-phase. nih.gov
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min. nih.gov
Detection: UV detection at an appropriate wavelength.
The method would be validated for specificity, linearity, accuracy, precision, LOD, and LOQ for each enantiomer to ensure the reliable determination of enantiomeric purity.
Hyphenated Techniques (e.g., LC-MS/MS) for In Vitro Metabolite Identification and Quantification (Theoretical/Pre-clinical)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful hyphenated technique for the identification and quantification of drug metabolites in biological matrices. nih.govyoutube.com In a pre-clinical research setting, LC-MS/MS would be the method of choice for studying the in vitro metabolism of "this compound" using systems such as liver microsomes or hepatocytes.
The process of metabolite identification involves incubating the parent compound with the in vitro system, followed by analysis of the incubate by LC-MS/MS. The high-resolution mass spectrometry (HRMS) capabilities of modern instruments allow for the determination of the elemental composition of potential metabolites. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the metabolite ions and analyzing the resulting fragment ions. nih.gov
Potential metabolic pathways for a compound containing a morpholine (B109124) ring and a phenylpropanoic acid moiety could include hydroxylation of the aromatic ring, oxidation of the morpholine ring, or conjugation reactions. hmdb.canih.gov The morpholine ring itself can modulate the pharmacokinetic properties of a compound. nih.govacs.org
The following interactive table outlines a theoretical approach to metabolite identification using LC-MS/MS.
| Metabolic Reaction | Expected Mass Shift | Hypothetical Metabolite |
|---|---|---|
| Hydroxylation | +16 Da | Hydroxy-2-[4-(morpholin-4-yl)phenyl]propanoic acid |
| N-Oxidation | +16 Da | 2-[4-(Morpholin-4-yl N-oxide)phenyl]propanoic acid |
| Glucuronidation | +176 Da | This compound glucuronide |
Stability Studies under Diverse Research Conditions (e.g., pH, photostability, thermal stability)
Stability studies are essential to understand the chemical stability of a research compound under various conditions, which is critical for ensuring the integrity of experimental results. These studies are typically conducted according to ICH guidelines and involve forced degradation studies. ich.orgeuropa.eukkwagh.edu.in
Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and to develop stability-indicating analytical methods. asianjpr.comnih.gov
pH Stability (Hydrolysis): The stability of "this compound" would be evaluated across a range of pH values (e.g., acidic, neutral, and basic conditions) at a specified temperature. asianjpr.com Samples would be analyzed at various time points to determine the rate of degradation.
Photostability: The compound would be exposed to light sources specified by ICH guidelines (e.g., a combination of visible and UV light) to assess its sensitivity to light. kkwagh.edu.in A control sample would be kept in the dark to differentiate between light-induced and thermal degradation.
Thermal Stability: The solid compound and solutions would be subjected to elevated temperatures to determine its thermal lability. asianjpr.com
Oxidative Stability: The compound's susceptibility to oxidation would be tested by exposing it to an oxidizing agent, such as hydrogen peroxide. asianjpr.comscispace.com
A stability-indicating HPLC method, as described in section 7.1.1, would be used to separate the parent compound from any degradation products formed during these studies. researchgate.netsemanticscholar.org
The following interactive table summarizes the conditions for forced degradation studies.
| Stress Condition | Typical Reagent/Condition |
|---|---|
| Acid Hydrolysis | 0.1 M HCl, heated |
| Base Hydrolysis | 0.1 M NaOH, heated |
| Oxidation | 3% H₂O₂, room temperature |
| Thermal | 60°C |
| Photolytic | ICH-compliant light exposure |
Future Directions and Emerging Research Avenues for 2 4 Morpholin 4 Yl Phenyl Propanoic Acid
Exploration of Unconventional Synthetic Methodologies
The development of novel and efficient synthetic routes is a cornerstone of chemical research. For 2-[4-(Morpholin-4-yl)phenyl]propanoic acid, future efforts could focus on moving beyond traditional multi-step syntheses, which can be time-consuming and generate significant waste. The exploration of unconventional methodologies such as flow chemistry, microwave-assisted synthesis, and biocatalysis could offer significant advantages.
Flow chemistry, for instance, allows for the continuous production of the compound with precise control over reaction parameters, potentially leading to higher yields and purity. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes. Biocatalysis, using enzymes to perform specific chemical transformations, offers a green and highly selective alternative to traditional chemical reagents.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Potential Challenges |
| Flow Chemistry | Increased safety, higher yields, better process control, ease of scalability. | Initial setup costs, requirement for specialized equipment. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction selectivity. | Scalability can be an issue, potential for localized overheating. |
| Biocatalysis | High selectivity (enantio-, regio-, chemo-), mild reaction conditions, environmentally friendly. | Enzyme stability and cost, substrate scope limitations. |
Development of Novel Computational Modeling Approaches for Enhanced Prediction
Computational chemistry offers powerful tools to predict the physicochemical properties, biological activity, and potential applications of molecules like this compound. Future research could leverage advanced computational modeling to accelerate the discovery process.
The development of bespoke quantum mechanics/molecular mechanics (QM/MM) models could provide a more accurate picture of the molecule's electronic structure and its interactions with biological targets. Furthermore, the application of machine learning and artificial intelligence algorithms to analyze large datasets of related compounds could help in predicting the properties of new derivatives and in designing molecules with optimized characteristics.
Integration with Advanced Biophysical Techniques for Deeper Mechanistic Insights
To fully understand the potential biological activity of this compound, it is crucial to investigate its interactions with biomolecules at a molecular level. Advanced biophysical techniques can provide invaluable insights into these mechanisms.
Techniques such as surface plasmon resonance (SPR) can be used to study the kinetics of binding to a target protein in real-time. Isothermal titration calorimetry (ITC) can provide a complete thermodynamic profile of the binding event, including enthalpy and entropy changes. High-resolution structural biology techniques like X-ray crystallography and cryogenic electron microscopy (cryo-EM) could be employed to determine the three-dimensional structure of the compound in complex with its biological target, revealing the precise molecular interactions.
Potential Applications as Chemical Probes in Systems Biology Research
Chemical probes are small molecules used to study the function of proteins and other biomolecules in a cellular or organismal context. Given its structure, this compound could be a starting point for the development of novel chemical probes.
By modifying the structure to incorporate a reporter tag (e.g., a fluorescent group or a biotin (B1667282) tag), researchers could create tools to visualize and track the compound's interactions within a cell. Such probes could be instrumental in identifying new biological targets and in elucidating complex signaling pathways, contributing significantly to the field of systems biology.
Identification of Research Gaps and Opportunities for Interdisciplinary Collaborations
The full realization of the potential of this compound will require a collaborative effort across multiple scientific disciplines. A significant research gap currently exists in the comprehensive biological evaluation of this compound.
Opportunities for interdisciplinary collaborations are abundant. Synthetic chemists can work with computational chemists to design and synthesize novel derivatives with improved properties. These compounds can then be evaluated by biochemists and cell biologists to understand their mechanism of action. Furthermore, collaborations with pharmacologists and toxicologists will be essential to assess the in vivo efficacy and safety of any promising lead compounds. This integrated approach will be crucial for translating fundamental research into tangible applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[4-(Morpholin-4-yl)phenyl]propanoic acid, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling a morpholine derivative with a phenylpropanoic acid precursor. Key steps include:
- Alkylation : Reacting 4-bromophenylpropanoic acid with morpholine under Buchwald-Hartwig amination conditions (Pd catalysts, ligands like Xantphos, and bases such as Cs₂CO₃) .
- Acid hydrolysis : Converting intermediates (e.g., esters) to the final carboxylic acid using HCl or NaOH .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading to improve yield (typically 60–85%) and reduce by-products like unreacted bromo precursors .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR confirms the morpholine ring’s integration (δ 2.5–3.5 ppm for N-CH₂ groups) and phenylpropanoic acid backbone (δ 7.2–7.6 ppm for aromatic protons) .
- HPLC-MS : Quantifies purity (>95%) and detects impurities (e.g., residual morpholine or ester intermediates) using C18 columns and mobile phases like acetonitrile/water .
- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How does the morpholine substituent influence the compound’s pharmacokinetic properties and target binding?
- Methodology :
- LogP studies : The morpholine ring increases hydrophilicity (experimental LogP ~1.8 vs. ~3.2 for non-morpholine analogs), enhancing solubility but reducing membrane permeability .
- Receptor docking simulations : Molecular dynamics (MD) models show the morpholine oxygen forms hydrogen bonds with residues in target proteins (e.g., G-protein-coupled receptors), explaining its higher affinity (IC₅₀ = 0.8 µM) compared to non-substituted analogs .
- In vitro assays : Test metabolic stability in liver microsomes; morpholine derivatives often show prolonged half-lives (>2 hours) due to resistance to CYP450 oxidation .
Q. How can contradictory data on the compound’s biological activity across studies be resolved?
- Methodology :
- Meta-analysis : Compare studies using standardized assays (e.g., fixed ATP concentrations in kinase assays) to control variables like buffer pH or cell line viability .
- Dose-response validation : Replicate conflicting results with identical concentrations (e.g., 1–100 µM range) and statistical power (n ≥ 3). For example, discrepancies in anti-inflammatory activity (IC₅₀ = 5 µM vs. 20 µM) may arise from differences in LPS-induced inflammation models .
- Impurity profiling : Use LC-MS to verify if batch-specific impurities (e.g., 2-[4-(Morpholin-4-yl)phenyl]propanamide) interfere with bioactivity .
Q. What strategies mitigate by-product formation during large-scale synthesis?
- Methodology :
- Process optimization : Replace Pd catalysts with cheaper Ni alternatives in amination steps, reducing metal contamination and cost while maintaining yields (~70%) .
- Crystallization techniques : Use anti-solvent precipitation (e.g., adding hexane to DMF solutions) to isolate the pure compound and remove dimorpholine adducts .
- Green chemistry : Employ microwave-assisted synthesis to reduce reaction time (from 24 hours to 2 hours) and energy use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
